amine hydrochloride](/img/structure/B13455375.png)
[(7-Methoxy-1,3-dioxaindan-5-yl)methyl](methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 It is a derivative of 1,3-dioxaindan, a bicyclic structure containing a methoxy group and a methylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride typically involves the following steps:
Formation of the 1,3-dioxaindan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the aromatic ring using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the methylamine moiety: This can be done through reductive amination, where the aldehyde or ketone precursor is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the hydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反応の分析
Types of Reactions
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the methoxy group, yielding the corresponding hydroxy derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: (7-Hydroxy-1,3-dioxaindan-5-yl)methylamine hydrochloride.
Reduction: (7-Hydroxy-1,3-dioxaindan-5-yl)methylamine hydrochloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.
Enzyme inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Modulation of gene expression: Affecting the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
(7-Hydroxy-1,3-dioxaindan-5-yl)methylamine hydrochloride: A hydroxyl derivative with similar structural features.
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride: An ethylamine derivative with a slightly different side chain.
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine sulfate: A sulfate salt with different solubility properties.
Uniqueness
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride is unique due to its specific combination of a methoxy group and a methylamine moiety on the 1,3-dioxaindan scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C10H14ClNO3 |
|---|---|
分子量 |
231.67 g/mol |
IUPAC名 |
1-(7-methoxy-1,3-benzodioxol-5-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-11-5-7-3-8(12-2)10-9(4-7)13-6-14-10;/h3-4,11H,5-6H2,1-2H3;1H |
InChIキー |
ZVKFNUUAHOLHHI-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC2=C(C(=C1)OC)OCO2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


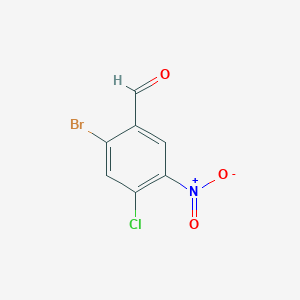
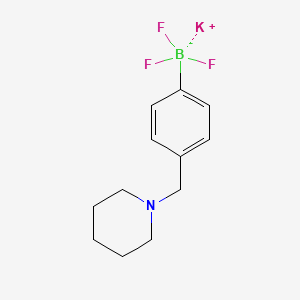
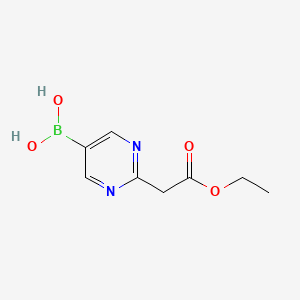
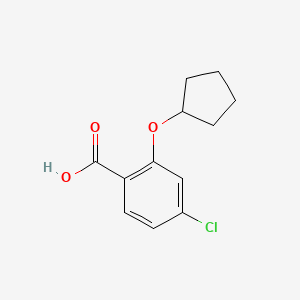
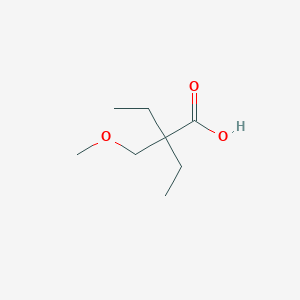
![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)
![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)
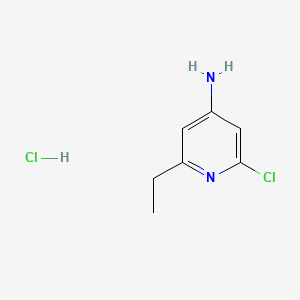
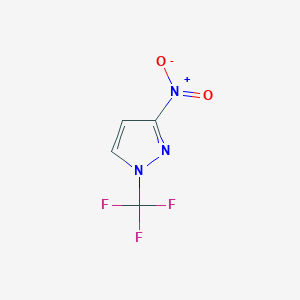
![4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13455345.png)
amine hydrochloride](/img/structure/B13455350.png)
![6',8'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13455364.png)
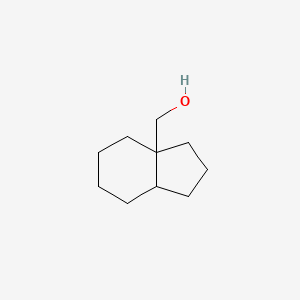
![benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13455369.png)
